
p,p'-DDE
Overview
Description
p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE): is a persistent organic pollutant and a major metabolite of the infamous pesticide dichlorodiphenyltrichloroethane (DDT). It is known for its environmental persistence and bioaccumulation in the food chain. p,p’-DDE is a lipophilic compound, meaning it tends to accumulate in fatty tissues of living organisms, leading to long-term exposure risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: p,p’-DDE is primarily formed through the environmental degradation of DDT. The degradation process involves the removal of hydrogen chloride (HCl) from DDT, resulting in the formation of p,p’-DDE. This reaction typically occurs under natural environmental conditions, such as exposure to sunlight and microbial activity .
Industrial Production Methods: There are no specific industrial production methods for p,p’-DDE as it is not intentionally manufactured. Instead, it is a byproduct of DDT degradation. the synthesis of DDT itself involves the reaction of chloral (trichloroacetaldehyde) with chlorobenzene in the presence of sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: p,p’-DDE undergoes various chemical reactions, including:
Oxidation: p,p’-DDE can be oxidized to form more polar metabolites, which are more easily excreted from the body.
Reduction: Reduction reactions can convert p,p’-DDE back to DDT under certain conditions.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂)
Major Products Formed:
Oxidation: Polar metabolites such as dichlorodiphenylacetic acid (DDA).
Reduction: Regeneration of DDT.
Substitution: Various chlorinated derivatives
Scientific Research Applications
Endocrine Disruption
p,p'-DDE is recognized for its endocrine-disrupting properties, acting as a potent antiandrogen. Research indicates that exposure to this compound correlates with reproductive health issues in men, including oligozoospermia and asthenozoospermia, with significant odds ratios indicating increased risks associated with higher exposure levels . These findings underscore the need for monitoring and regulating this compound levels in environments where humans are exposed.
Neurodevelopmental Effects
Studies have linked prenatal and childhood exposure to this compound with altered brain activation patterns during cognitive tasks. For instance, a study involving children demonstrated that increased serum concentrations of this compound were associated with changes in cortical activation during tasks related to executive function and language comprehension . This suggests potential long-term impacts on cognitive development stemming from early-life exposure.
Obesity and Metabolic Disorders
Recent research has classified this compound as a "presumed" obesogenic compound based on its associations with increased body mass index (BMI) in humans and adiposity in animal models. A systematic review identified positive correlations between this compound exposure and BMI z-scores across multiple epidemiological studies . Furthermore, experimental studies in mice have demonstrated that this compound can induce obesity-related metabolic changes, including insulin resistance and dyslipidemia .
Environmental Persistence
This compound is highly persistent in the environment due to its resistance to degradation. It accumulates in the food chain, posing risks to wildlife and human health. Monitoring programs have reported detectable levels of this compound in various ecosystems, necessitating ongoing environmental assessments .
Bioremediation Approaches
Research into bioremediation strategies for contaminated sites has shown promise in degrading this compound through microbial action. For example, specific bacteria have been identified that can metabolize this compound, reducing its concentration in contaminated soils . Such biotechnological applications could be vital for restoring ecosystems affected by DDT usage.
Case Studies
Mechanism of Action
p,p’-DDE exerts its effects primarily through endocrine disruption. It acts as an anti-androgen, binding to androgen receptors and inhibiting their normal function. This disruption can lead to reproductive and developmental abnormalities in wildlife and humans. Additionally, p,p’-DDE can interfere with the normal functioning of the immune system and has been linked to increased incidence of autoimmune diseases .
Comparison with Similar Compounds
p,p’-DDT: The parent compound from which p,p’-DDE is derived. It is also a persistent organic pollutant with similar environmental and health impacts.
p,p’-DDD: Another major metabolite of DDT, with similar persistence and bioaccumulation properties.
o,p’-DDE: An isomer of p,p’-DDE with slightly different chemical properties and environmental behavior
Uniqueness of p,p’-DDE: p,p’-DDE is unique in its strong anti-androgenic activity compared to its parent compound DDT and other metabolites. Its persistence in the environment and ability to bioaccumulate make it a significant concern for long-term ecological and human health .
Biological Activity
p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent organic pollutant and a major metabolite of the pesticide DDT. Its biological activity has been the subject of extensive research due to its implications for human health and environmental toxicity. This article synthesizes findings from various studies to elucidate the biological effects of this compound, including its mechanisms of action, potential health risks, and case studies.
Cellular Effects
Research indicates that this compound can induce significant morphological changes in cells, particularly in promyelocytic cells. A study demonstrated that exposure to this compound increased intracellular calcium levels and activated protein kinase C (PKC) and p38 MAPK pathways, which are critical for cell differentiation and survival . These effects were concentration-dependent, suggesting that even low levels of exposure can disrupt cellular homeostasis.
Endocrine Disruption
This compound is recognized as an endocrine disruptor, influencing hormonal pathways. It has been shown to induce the expression of MDR1, a gene associated with multidrug resistance in cancer cells, indicating potential implications for cancer treatment efficacy . Furthermore, studies have linked this compound exposure to reproductive health issues, such as oligozoospermia and asthenozoospermia in men, suggesting that it may adversely affect male fertility .
Diabetes Risk
A case-control study indicated that higher levels of this compound exposure are associated with an increased risk of developing type 2 diabetes. Specifically, women in the highest quartile of exposure exhibited a significant odds ratio (OR) of 5.5 for developing the disease compared to controls . This finding underscores the potential metabolic consequences of environmental pollutants.
Obesity and Metabolic Disorders
In animal models, this compound exposure has been linked to obesity and metabolic dysregulation. A study involving C57BL/6J mice demonstrated that this compound induced body weight gain and insulin resistance. Interestingly, supplementation with pectin was found to mitigate these effects by altering gut microbiota composition and reducing this compound accumulation in tissues .
Case Studies
Q & A
Basic Research Questions
Q. What are the most reliable analytical methods for detecting p,p'-DDE in environmental and biological samples?
- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is the gold standard due to its high sensitivity and specificity for organochlorines. However, enzyme-linked immunosorbent assays (ic-ELISA) offer rapid, cost-effective alternatives for high-throughput screening, particularly in lipid-rich matrices like human milk. Validation studies show strong correlation (Pearson r = 0.753–0.766) between ic-ELISA and GC-ECD results, though sample storage conditions (e.g., prolonged freezing in iso-octane) may reduce ELISA detection rates .
Q. How does This compound persist in ecosystems, and what factors influence its bioaccumulation?
- Methodological Answer : This compound’s hydrophobicity (log Kow ~6.5) and resistance to microbial degradation drive its persistence. Bioaccumulation is influenced by trophic level, lipid content in organisms, and environmental pH. Long-term monitoring studies should use lipid-normalized concentrations in biota and sediment cores to assess temporal trends. Cohort studies in high-exposure regions (e.g., agricultural areas) can clarify biomagnification pathways .
Q. What are the primary metabolic pathways of DDT to This compound in mammalian systems?
- Methodological Answer : DDT undergoes reductive dechlorination via cytochrome P450 enzymes (e.g., CYP2B6) to form This compound. In vitro hepatic microsome assays combined with LC-MS/MS are used to track metabolite formation. Comparative studies across species (e.g., rodents vs. humans) reveal interspecies variability in metabolic rates, necessitating cross-validation for toxicokinetic models .
Advanced Research Questions
Q. How can researchers resolve discrepancies between This compound exposure data and health outcome associations in epidemiological studies?
- Methodological Answer : Confounding factors (e.g., co-exposure to other organochlorines) and exposure misclassification (e.g., single-timepoint serum measurements) often distort associations. Use nested case-control designs with repeated biomarker measurements and latent variable modeling to adjust for confounding. For example, studies linking This compound to breast cancer risk require stratification by menopausal status and estrogen receptor subtypes .
Q. What experimental designs are optimal for assessing This compound’s endocrine-disrupting effects in vivo?
- Methodological Answer : Apply the PECO framework:
- Population : Rodent models (e.g., Sprague-Dawley rats) with controlled diets.
- Exposure : Dose-response regimens mimicking human exposure levels (e.g., 0.1–50 mg/kg/day).
- Comparison : Vehicle-only controls and positive controls (e.g., estradiol).
- Outcome : Hormone receptor binding assays, uterine weight changes, and transcriptomic profiling of steroidogenic genes. Include recovery phases to assess reversibility of effects .
Q. How can analytical methods be optimized to distinguish This compound from co-eluting contaminants in complex matrices?
- Methodological Answer : Use tandem mass spectrometry (GC-MS/MS) with isotope dilution for precise quantification. For lipid-rich samples, implement accelerated solvent extraction (ASE) followed by gel permeation chromatography to remove interferents. Method validation should include spike-recovery tests at concentrations spanning the limit of quantification (LOQ) to 10× LOQ .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for handling non-detects in This compound datasets?
- Methodological Answer : Substitute non-detects with LOQ/√2 to minimize bias in geometric mean calculations. Use maximum likelihood estimation (MLE) or multiple imputation for datasets with >20% non-detects. Sensitivity analyses comparing substitution methods (e.g., Kaplan-Meier vs. robust regression) are critical for risk assessment studies .
Q. How should researchers address heterogeneity in This compound half-life estimates across human populations?
- Methodological Answer : Conduct meta-analyses stratified by demographic factors (age, BMI, lactation status). Pharmacokinetic models incorporating first-order elimination and body burden compartments (e.g., adipose tissue) improve half-life accuracy. Cohort studies with serial plasma measurements over decades (e.g., NHANES sub-studies) provide the most reliable data .
Q. Research Gaps & Future Directions
Q. What mechanistic studies are needed to clarify This compound’s role in epigenetic modifications?
- Methodological Answer : Employ genome-wide DNA methylation arrays (e.g., Illumina EPIC) in cell lines exposed to This compound. Combine with chromatin immunoprecipitation (ChIP) for histone modification markers (e.g., H3K27ac). Cross-species comparisons (human vs. zebrafish) can identify conserved pathways, such as PPARγ signaling .
Q. How can interdisciplinary collaborations enhance This compound risk assessment in vulnerable populations?
- Methodological Answer : Integrate environmental chemistry, epidemiology, and socioecological modeling. For example, geospatial mapping of DDT application records with biomonitoring data in malaria-endemic regions can identify high-risk cohorts. Community-engaged research designs improve exposure assessment in indigenous populations with traditional diets high in lipid-rich foods .
Properties
IUPAC Name |
1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNVFOCBFJOQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
Record name | P,P'-DDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20095 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020374 | |
Record name | p,p'-DDE | |
Source | EPA DSSTox | |
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Molecular Weight |
318.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB] | |
Record name | P,P'-DDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20095 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DDE | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4656 | |
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Boiling Point |
601.7 °F at 760 mmHg (NTP, 1992) | |
Record name | P,P'-DDE | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C | |
Record name | P,P'-DDE | |
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Record name | DDE | |
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Vapor Pressure |
0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C | |
Record name | DDE | |
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Mechanism of Action |
Eight chlorinated hydrocarbons were tested for their ability to compete with (3)H-estradiol-17beta for specific binding proteins in uterine cytoplasm from immature rats. o,p'-DDE (0.14 mmol) competed with (3)H-estradiol-17beta for binding to '8s receptor' in uterine cytoplasm but p,p'-DDE and p,p'-DDT did not compete. o,p'-DDT and o,p'-DDE act as estrogens at high concentrations as measured by their ability to compete with estradiol-17beta for binding to uterine cytoplasmic receptor in the transfer and binding of estradiol in nuclei of uterine cells., In a strain of ducks sensitive to eggshell-thinning effects of DDE, admin of 40 mg/kg in food for 45 days reduced eggshell index (EI) by 13% & content of calcium in the fluid of the shell gland forming an eggshell by 36%, & raised the calcium content of the shell gland mucosa by 19%, compared with control values. DDE inhibited the translocation (secretion) of calcium between the gland mucosa & the uterine cavity. ATP-dependent binding of calcium to microsomal subfraction (FI) rich in fragments of the plasma membrane was reduced by 16%, whereas that to a subfraction FIII which bound calcium at a very high rate was decreased to 36%. DDE may interfere with the stimulus-secretion mechanism of the eggshell gland in ducks through its effect on calcium binding., In vitro DDE at 2 to 16 ng/L of an homogenate of the eggshell gland of ducks (Anas platyrhynchos) inhibited the Ca(2+)-Mg(2+)-activated ATPase in a concentration-dependent manner, whereas Mg(2+)-activated ATPase was not affected by these concentrations. Since calcium is transported against a concentration gradient between blood plasma & lumen of the eggshell gland, it is suggested that DDE, by inhibiting the Ca(2+)-Mg(2+)-activated ATPase, decreased the calcium translocation over the eggshell gland mucosa., As for the mechanism of this eggshell thinning phenomenon, no adequate, or generally accepted, explanation exists. There are many reports that claim inhibition of carbonic anhydrase, generally acknowledged to play an important role in forming eggshells, by DDT, /DDE/ & some other derivatives, but there are just as many that deny this. ... Thus one is left with two alternatives to explain the phenomenon: 1) the carbonic anhydrase in the shell gland of avian species is unusually sensitive to chlorinated hydrocarbon insecticides, or 2) the in vivo inhibition observed is a result of some other effect, such as reduced enzyme production or the production of substances that suppress the activity of the enzyme., For more Mechanism of Action (Complete) data for DDE (6 total), please visit the HSDB record page. | |
Record name | DDE | |
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Color/Form |
White, crystalline solid | |
CAS No. |
72-55-9, 68679-99-2 | |
Record name | P,P'-DDE | |
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Record name | p,p′-DDE | |
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Record name | p,p'-DDE | |
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Record name | Benzene, 1,1'-(2,2-dichloroethenylidene)bis[chloro- | |
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Record name | p,p'-DDE | |
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Record name | 1,1'-(dichlorovinylidene)bis[chlorobenzene] | |
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Record name | DDE | |
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Melting Point |
190 to 194 °F (NTP, 1992), 89 °C | |
Record name | P,P'-DDE | |
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Record name | DDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.